molecular formula C23H14Cl2N6O10S3 B13781914 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid CAS No. 25926-16-3

5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid

Cat. No.: B13781914
CAS No.: 25926-16-3
M. Wt: 701.5 g/mol
InChI Key: OOLXNSHBCINPEZ-UHFFFAOYSA-N
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Description

“5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, paper, and leather.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” typically involves the following steps:

    Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4,6-disulphonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4,6-dichloro-1,3,5-triazine in an alkaline medium to form the azo compound.

    Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulpho groups, enhancing its solubility and dyeing properties.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also involve purification steps such as filtration, crystallization, and drying.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can result in the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Various quinones and other oxidized derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Derivatives with substituted groups on the triazine ring.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a model compound for studying the properties and behavior of azo dyes.

    Analytical Chemistry: Employed in various analytical techniques for the detection and quantification of different substances.

Biology

    Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures in biological tissues.

Medicine

    Drug Development:

Industry

    Textile Industry: Widely used as a dye for coloring fabrics.

    Paper Industry: Applied in the dyeing of paper products.

    Leather Industry: Used in the dyeing and finishing of leather goods.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various substrates. The molecular targets and pathways involved include:

    Binding to Proteins: The azo group can form complexes with proteins, affecting their function.

    Interaction with Nucleic Acids: The compound can intercalate with DNA, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structural features.

    Congo Red: A well-known azo dye used in various applications.

    Direct Blue 1: A structurally related compound with similar dyeing properties.

Uniqueness

“5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid” is unique due to its specific combination of functional groups, which confer distinct properties such as high solubility, strong binding affinity, and vivid coloration.

Properties

CAS No.

25926-16-3

Molecular Formula

C23H14Cl2N6O10S3

Molecular Weight

701.5 g/mol

IUPAC Name

5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C23H14Cl2N6O10S3/c24-21-27-22(25)29-23(28-21)26-15-9-12(42(33,34)35)7-11-8-16(43(36,37)38)18(19(32)17(11)15)31-30-14-6-5-10-3-1-2-4-13(10)20(14)44(39,40)41/h1-9,32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,26,27,28,29)

InChI Key

OOLXNSHBCINPEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl)O

Origin of Product

United States

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